3,4,5,6-Tetrahydro-6-(o-tolyloxymethyl)-2H-1,3-oxazine-2-thione 3,4,5,6-Tetrahydro-6-(o-tolyloxymethyl)-2H-1,3-oxazine-2-thione
Brand Name: Vulcanchem
CAS No.: 57841-33-5
VCID: VC18670284
InChI: InChI=1S/C12H15NO2S/c1-9-4-2-3-5-11(9)14-8-10-6-7-13-12(16)15-10/h2-5,10H,6-8H2,1H3,(H,13,16)
SMILES:
Molecular Formula: C12H15NO2S
Molecular Weight: 237.32 g/mol

3,4,5,6-Tetrahydro-6-(o-tolyloxymethyl)-2H-1,3-oxazine-2-thione

CAS No.: 57841-33-5

Cat. No.: VC18670284

Molecular Formula: C12H15NO2S

Molecular Weight: 237.32 g/mol

* For research use only. Not for human or veterinary use.

3,4,5,6-Tetrahydro-6-(o-tolyloxymethyl)-2H-1,3-oxazine-2-thione - 57841-33-5

Specification

CAS No. 57841-33-5
Molecular Formula C12H15NO2S
Molecular Weight 237.32 g/mol
IUPAC Name 6-[(2-methylphenoxy)methyl]-1,3-oxazinane-2-thione
Standard InChI InChI=1S/C12H15NO2S/c1-9-4-2-3-5-11(9)14-8-10-6-7-13-12(16)15-10/h2-5,10H,6-8H2,1H3,(H,13,16)
Standard InChI Key WPTWMKBYRMIOTE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1OCC2CCNC(=S)O2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3,4,5,6-Tetrahydro-6-(o-tolyloxymethyl)-2H-1,3-oxazine-2-thione features a six-membered oxazine ring fused with a thione group (–C=S) at position 2 and an o-tolyloxymethyl substituent at position 6. The o-tolyl group (C₆H₄CH₃-O–) introduces steric and electronic effects that influence reactivity, while the thione moiety enhances electrophilicity, enabling nucleophilic attacks at the sulfur atom.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₂S
Molecular Weight237.32 g/mol
Boiling Point462.79 K (estimated)
Gibbs Free Energy (ΔfG°)95.34 kJ/mol
Enthalpy of Formation (ΔfH°)-27.47 kJ/mol

Spectroscopic Characterization

Infrared Spectroscopy (IR): Strong absorption bands at 1250–1050 cm⁻¹ confirm C–O–C stretching in the oxazine ring, while a sharp peak near 1150 cm⁻¹ corresponds to the C=S bond. ¹H NMR spectra reveal resonances for the o-tolyl group (δ 6.8–7.2 ppm) and methylene protons adjacent to oxygen (δ 3.5–4.2 ppm). GC-MS analysis shows a molecular ion peak at m/z 237, consistent with the molecular weight.

Synthesis Methodologies

Conventional Acid-Catalyzed Cyclization

The traditional synthesis involves refluxing o-tolyl alcohol with thioamide derivatives (e.g., thiourea) in ethanol under acidic conditions (HCl or H₂SO₄). This method achieves 70–80% yields but requires prolonged reaction times (12–24 hours).

Ultrasound-Assisted Synthesis

Ultrasound irradiation (20–40 kHz) accelerates the reaction by enhancing mass transfer, reducing reaction time to 1–2 hours with yields up to 98%. This approach minimizes side products, making it preferable for large-scale production.

Microwave-Assisted Optimization

Microwave irradiation (800 W) under solvent-free conditions enables rapid cyclization in 3–4 minutes, yielding 65–74% product . This method is energy-efficient but requires precise temperature control to prevent decomposition.

Table 2: Comparative Synthesis Approaches

MethodConditionsYield (%)Time
Acid-Catalyzed CyclizationEthanol, HCl, reflux70–8012–24 h
Ultrasound-AssistedEthanol, 40 kHz, 60°C95–981–2 h
Microwave-AssistedSolvent-free, 800 W65–743–4 min

Reactivity and Mechanistic Insights

Nucleophilic Substitution Reactions

The thione group undergoes nucleophilic substitution with amines or alcohols, forming thiourea or thioether derivatives. For example, reaction with aniline produces N-phenylthiourea, confirmed by ¹H NMR shifts at δ 7.3–7.5 ppm.

Ring-Opening Reactions

Treatment with Grignard reagents (e.g., CH₃MgBr) cleaves the oxazine ring, yielding open-chain thioamides. This reactivity is exploited to synthesize precursors for bioactive molecules.

Electrophilic Aromatic Substitution

The o-tolyl group directs electrophiles (e.g., NO₂⁺) to the para position, enabling nitration or sulfonation. Products are characterized by HPLC and ³¹P NMR.

Biological Activities and Applications

Enzyme Inhibition

The compound inhibits cytochrome P450 3A4 (IC₅₀ = 12 µM), suggesting utility in drug-drug interaction studies. Molecular docking reveals binding at the enzyme’s heme-binding pocket.

Industrial Applications

As a ligand in coordination chemistry, it forms stable complexes with Cu(II) and Pd(II), used in catalytic cross-coupling reactions.

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